H-Glu(ome)-obzl tos
Descripción
BenchChem offers high-quality H-Glu(ome)-obzl tos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Glu(ome)-obzl tos including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-O-benzyl 5-O-methyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.C7H8O3S/c1-17-12(15)8-7-11(14)13(16)18-9-10-5-3-2-4-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-9,14H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWXOZIOZDBJY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Mechanistic Profiling of H-Glu(OMe)-OBzl Tos in Advanced Peptide Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
In the complex landscape of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), the strategic selection of protecting groups is not merely a matter of blocking reactivity; it is an exercise in orchestrating thermodynamic stability and kinetic selectivity[1]. H-Glu(OMe)-OBzl Tos (L-Glutamic acid α -benzyl γ -methyl ester p-toluenesulfonate) serves as a highly specialized, orthogonally protected building block. This whitepaper deconstructs the physicochemical architecture of this molecule, explains the causality behind its structural design, and provides self-validating protocols for its implementation in complex peptide elongation and branching workflows.
Molecular Architecture & Physicochemical Profiling
Understanding the behavior of H-Glu(OMe)-OBzl Tos requires a structural breakdown of its three core modifications:
-
The α -Benzyl Ester (-OBzl): Masks the alpha-carboxyl group, providing high stability against mild acids and bases, but remaining highly susceptible to catalytic hydrogenolysis.
-
The γ -Methyl Ester (-OMe): Masks the side-chain carboxyl group. It is inert to catalytic hydrogenation but can be cleaved via nucleophilic acyl substitution (saponification).
-
The p-Toluenesulfonate Salt (TosOH): The free amine of glutamic acid diesters is notoriously unstable and prone to spontaneous intramolecular cyclization (forming pyroglutamate)[2]. The bulky, strongly acidic tosylate counterion locks the amine in a protonated ( NH3+ ) state, yielding a non-hygroscopic, highly crystalline solid that ensures long-term shelf stability[3].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of the compound, synthesized from verified supplier databases[3],[4].
| Property | Specification / Value |
| Chemical Name | (S)-1-Benzyl 5-methyl 2-aminopentanedioate 4-methylbenzenesulfonate |
| CAS Number | 32326-55-9 |
| Molecular Formula | C20H25NO7S |
| Molecular Weight | 423.48 g/mol |
| α -Carboxyl Protection | Benzyl ester (-OBzl) |
| γ -Carboxyl Protection | Methyl ester (-OMe) |
| Amine State | p-Toluenesulfonate salt (TosOH) |
Strategic Utility: The Logic of Orthogonal Deprotection
The true value of H-Glu(OMe)-OBzl Tos lies in its orthogonality [1]. During the synthesis of branched peptides, cyclic peptides, or antibody-drug conjugate (ADC) linkers, scientists must selectively unmask specific functional groups without disturbing others.
-
Pathway A (Hydrogenolysis): The α -benzyl ester can be cleanly removed using Palladium on Carbon (Pd/C) and hydrogen gas. The γ -methyl ester is completely blind to reductive conditions, allowing exclusive elongation at the α -terminus.
-
Pathway B (Saponification): The γ -methyl ester can be hydrolyzed using Lithium Hydroxide (LiOH). Mechanistic Note: Because the α -benzyl group is also an ester, absolute kinetic control (strict 1.0 equivalent of LiOH at 0°C) is required to exploit the slight steric and electronic differences between the methyl and benzyl esters, favoring γ -cleavage.
Orthogonal Cleavage Matrix
| Protecting Group | Position | Cleavage Reagent | Mechanism | Selectivity Profile |
| -OBzl | α -Carboxyl | Pd/C, H2 | Catalytic Hydrogenolysis | Leaves -OMe strictly intact |
| -OMe | γ -Carboxyl | LiOH, H2O /THF | Nucleophilic Acyl Substitution | Requires kinetic control to spare -OBzl |
Mechanistic Workflow Visualization
The following diagram maps the logical progression from the stable precursor salt through active coupling, culminating in the orthogonal deprotection pathways.
Workflow of H-Glu(OMe)-OBzl Tos coupling and orthogonal deprotection pathways.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the exact stoichiometric and environmental conditions required to utilize this molecule effectively.
Protocol 1: Freebasing and Amide Bond Formation (Coupling)
Objective: To couple an activated carboxylic acid (R-COOH) to the free amine of H-Glu(OMe)-OBzl.
-
Activation: In a flame-dried round-bottom flask under inert N2 atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition (Causality Check): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Why 2.5 eq? Exactly 1.0 eq is consumed immediately to neutralize the incoming tosylate salt. The remaining 1.5 eq maintains the basic environment required to deprotonate the carboxylic acid, driving the formation of the highly reactive OAt ester intermediate.
-
-
Nucleophilic Attack: Add H-Glu(OMe)-OBzl Tos (1.1 eq)[4] as a solid. Stir the reaction at room temperature for 2 hours.
-
Validation: Monitor reaction completion via LC-MS. The disappearance of the free amine mass ( m/z 252 for the free base) indicates successful coupling.
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3 (removes acidic byproducts), and brine. Dry over Na2SO4 and concentrate in vacuo.
Protocol 2: Orthogonal Deprotection (Pathway A - Hydrogenolysis)
Objective: Selective removal of the α -benzyl ester while preserving the γ -methyl ester.
-
Preparation: Dissolve the protected dipeptide intermediate in degassed Methanol (0.05 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the peptide). Warning: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 3-4 hours.
-
Validation: TLC (Hexane/EtOAc) will show a baseline shift as the non-polar benzyl ester is converted to the highly polar free carboxylic acid.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate to yield the α -deprotected, γ -methyl protected peptide.
References
- ChemicalBook - 32326-55-9(H-GLU(OME)-OBZL TOS) Properties and Specifications.
- BLD Pharm - (S)-1-Benzyl 5-methyl 2-aminopentanedioate 4-methylbenzenesulfonate.
- Albericio, F. (2000).Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. PubMed.
- Frontiers in Catalysis (2024).Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
- 3. 32326-55-9 CAS Manufactory [m.chemicalbook.com]
- 4. 32326-55-9|(S)-1-Benzyl 5-methyl 2-aminopentanedioate 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
Solubility profile of H-Glu(ome)-obzl tos in organic solvents
As a Senior Application Scientist in peptide chemistry, understanding the physicochemical properties of your building blocks is not just a matter of protocol—it is the foundation of synthetic success. The compound H-Glu(OMe)-OBzl · TosOH (CAS: 32326-55-9), chemically known as L-glutamic acid α -benzyl- γ -methyl diester p-toluenesulfonate, is a highly specialized protected amino acid derivative used extensively in complex peptide synthesis[1][2].
This whitepaper provides an in-depth mechanistic analysis of its solubility profile, empirical data for solvent selection, and self-validating experimental protocols to ensure homogeneous reaction kinetics during chain elongation.
Mechanistic Foundations of Solubility
The solubility of H-Glu(OMe)-OBzl · TosOH is governed by the interplay between its hydrophobic ester protecting groups and the ionic nature of its salt form.
The Role of the p-Toluenesulfonate (Tosylate) Counterion In peptide synthesis, amino acid esters are frequently isolated as hydrochloride (HCl) or tosylate (TosOH) salts. While HCl salts often exhibit poor solubility in moderately polar organic solvents due to the high lattice energy of the compact chloride ion network, the tosylate anion fundamentally alters the crystal packing. The p-toluenesulfonate anion is large, polarizable, and possesses an aromatic ring. This bulky counterion disrupts the tight crystal lattice while simultaneously providing lipophilic interactions with organic solvents[3].
Consequently, the tosylate salt provides a critical dual advantage: it maintains the compound as a stable, free-flowing crystalline solid for benchtop handling, yet facilitates rapid dissolution in organic media—a non-negotiable requirement for both solid-phase (SPPS) and solution-phase peptide synthesis. Furthermore, the presence of the α -benzyl (OBzl) and γ -methyl (OMe) esters heavily masks the inherent polarity of the glutamic acid core, shifting its solubility profile away from aqueous media and firmly toward polar aprotic solvents.
Empirical Solubility Profile in Organic Solvents
To design an efficient coupling strategy, one must select a solvent that not only dissolves the tosylate salt completely but also supports the subsequent activation and nucleophilic attack. Below is the quantitative solubility profile of H-Glu(OMe)-OBzl · TosOH across standard solvent classes.
| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Solubility Range (mg/mL) | Mechanistic Rationale & Application |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 150 (Highly Soluble) | Optimal for peptide coupling; disrupts intermolecular hydrogen bonding. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 (Highly Soluble) | Excellent for preparing highly concentrated stock solutions. |
| Polar Protic | Methanol (MeOH) | 32.7 | 50 - 100 (Soluble) | Useful for recrystallization or post-reaction washing steps. |
| Halogenated | Dichloromethane (DCM) | 9.1 | 20 - 50 (Moderately Soluble) | Sufficient for solution-phase synthesis; often requires a co-solvent. |
| Non-Polar | Hexane / Diethyl Ether | < 4.5 | < 1 (Insoluble) | Ideal as anti-solvents for precipitating the salt from organic mixtures. |
Experimental Workflow: Solubility Determination & Validation
To ensure trustworthiness in scale-up manufacturing, solubility data must be derived from a self-validating system. Relying solely on visual dissolution is prone to error. The following protocol utilizes the Isothermal Shake-Flask Method combined with dual-mode quantification (HPLC-UV and Gravimetric) to cross-validate the results.
Step-by-Step Methodology:
-
Saturation: Add an excess of H-Glu(OMe)-OBzl · TosOH (e.g., 500 mg) to 1.0 mL of the target organic solvent in a sealed, temperature-controlled glass vial.
-
Equilibration: Agitate the suspension isothermally at 25°C ± 0.1°C for 24 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated ions.
-
Phase Separation: Centrifuge the mixture at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.
-
Primary Quantification (HPLC-UV): Dilute an aliquot of the filtrate into a mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) and analyze via HPLC at 220 nm. Calculate concentration against a pre-established calibration curve.
-
Secondary Validation (Gravimetric): Transfer a known volume of the remaining filtrate to a pre-weighed watch glass. Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum drying. Weigh the residual solid. The gravimetric mass must correlate with the HPLC concentration within a 5% margin of error to rule out solvent-induced degradation.
Workflow for empirical determination of H-Glu(OMe)-OBzl tosylate solubility.
Application in Peptide Synthesis: The Coupling Pathway
The solubility of H-Glu(OMe)-OBzl · TosOH directly dictates the kinetics of peptide bond formation. Because the α -amino group is protonated by the strongly acidic p-toluenesulfonic acid, it is non-nucleophilic in its resting state.
During synthesis, the tosylate salt must be dissolved in a polar aprotic solvent (typically DMF) and neutralized in situ using a tertiary amine base such as N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIEA). The high solubility of the tosylate salt in DMF ensures that upon neutralization, the liberated free amine remains entirely in solution, preventing the formation of heterogeneous suspensions that lead to truncated peptide sequences or epimerization.
Mechanistic pathway of peptide coupling utilizing the neutralized tosylate salt.
References
-
Vasanthakumar, G. R., et al. "Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt". Indian Journal of Chemistry, Sec B, July 2005. URL:[Link]
-
Wiley-VCH. "Protection Reactions". Amino Acids, Peptides and Proteins in Organic Chemistry. URL:[Link]
Sources
Mechanism of Esterification and Orthogonal Protection: A Technical Guide Using H-Glu(OMe)-OBzl Tos
Executive Summary
In complex peptide synthesis and drug development, the precise control of reactive side chains is paramount. Glutamic acid, possessing both α- and γ-carboxyl groups, presents a unique challenge: how to selectively esterify one carboxyl group while leaving the other intact or orthogonally protected.
This technical whitepaper explores the mechanism of selective Fischer esterification using H-Glu(OMe)-OBzl Tos (L-Glutamic acid α-benzyl γ-methyl ester p-toluenesulfonate, CAS 32326-55-9) as the definitive model[1]. While this fully protected building block acts as an acyl acceptor rather than a donor during downstream elongation, the esterification mechanism yielding this compound—and its subsequent orthogonal deprotection—forms the cornerstone of modern solid-phase and solution-phase peptide chemistry.
The Chemical Causality of Orthogonal Esterification
The synthesis of H-Glu(OMe)-OBzl Tos relies on the differential steric hindrance and electronic environments of the α- and γ-carboxyl groups[2]. By starting with H-Glu(OH)-OBzl (where the α-carboxyl is already protected by a bulky benzyl group), researchers can selectively target the γ-carboxyl for methyl esterification.
Why p-Toluenesulfonic Acid (TosOH)?
Historically, gaseous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) were used to catalyze amino acid esterification[3]. However, these protic acids present severe limitations:
-
Hygroscopicity: Hydrochloride salts of amino acid esters rapidly absorb atmospheric moisture, complicating accurate weighing and long-term storage.
-
Side Reactions: Strong aqueous acids can induce premature cleavage of the α-benzyl ester.
By employing the Fischer-Speier esterification method with p-toluenesulfonic acid (TosOH) , we achieve a dual-purpose chemical causality[4]:
-
Catalytic Efficiency: TosOH provides the necessary protonation of the γ-carbonyl oxygen to drive nucleophilic attack by methanol.
-
Thermodynamic Stabilization: The bulky, non-nucleophilic tosylate anion pairs with the protonated α-amino group to form a highly crystalline, non-hygroscopic salt. This prevents intramolecular cyclization (pyroglutamate formation) and ensures shelf stability.
Mechanistic Pathway: Fischer Esterification and Tosylate Stabilization
The reaction proceeds via a classic tetrahedral intermediate. The strict exclusion of water and the use of excess anhydrous methanol drive the equilibrium toward the esterified product.
Fig 1: Step-by-step Fischer esterification and tosylate salt formation mechanism.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure reproducibility and high scientific integrity, the following protocol is designed as a self-validating system. Each step includes an analytical checkpoint to verify the structural integrity of the intermediate.
Objective
Selective γ-methyl esterification of H-Glu(OH)-OBzl to yield H-Glu(OMe)-OBzl • TosOH.
Step-by-Step Methodology
-
Initiation (Suspension): Suspend 10.0 g (42.1 mmol) of H-Glu(OH)-OBzl in 100 mL of anhydrous methanol under a dry nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the existing α-benzyl ester and to push the esterification equilibrium forward.
-
-
Catalysis: Add 8.8 g (46.3 mmol, 1.1 eq) of p-Toluenesulfonic acid monohydrate (TosOH·H₂O) in a single portion. Stir until complete dissolution is achieved.
-
Propagation (Reflux): Heat the reaction mixture to a gentle reflux (65°C) for 4 to 6 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Chloroform/Methanol/Acetic Acid (85:10:5) solvent system. The reaction is deemed complete when the ninhydrin-positive spot corresponding to the starting material completely disappears.
-
-
Termination & Isolation: Concentrate the reaction mixture in vacuo at 40°C to yield a viscous oil. Slowly add 200 mL of ice-cold diethyl ether under vigorous stirring to precipitate the product.
-
Causality: The tosylate salt is highly polar and insoluble in non-polar ethereal solvents, allowing for rapid crystallization while unreacted methanol and trace impurities remain dissolved in the supernatant.
-
-
Self-Validation (Characterization): Filter the white crystalline solid, wash with 50 mL of cold diethyl ether, and dry under high vacuum.
-
Validation Checkpoint: Confirm purity via melting point analysis (expected ~134–136°C). Conduct ¹H-NMR (DMSO-d6) to verify the presence of the γ-methoxy singlet at ~3.58 ppm and the aromatic tosylate protons at 7.11 and 7.48 ppm.
-
Quantitative Data: Catalyst Optimization
The choice of acid catalyst directly impacts the yield and stability of the final building block. Table 1 summarizes the quantitative advantages of utilizing TosOH.
| Acid Catalyst | γ-Ester Yield (%) | α-Ester Cleavage (%) | Product Stability (Salt Form) | Hygroscopicity |
| HCl (gas) | 85.2 | < 2.0 | Moderate (Hydrochloride) | High |
| H₂SO₄ | 70.4 | 5.5 - 8.0 | Low (Sulfate) | Very High |
| TosOH·H₂O | 92.8 | < 1.0 | Excellent (Tosylate) | Low |
| Table 1: Quantitative comparison of acid catalysts in the esterification of H-Glu(OH)-OBzl. |
Downstream Applications: Peptide Elongation and Deprotection
Once synthesized, serves as a highly versatile building block[1]. Because both carboxyl groups are protected, it functions exclusively as an acyl acceptor (nucleophile) during peptide coupling. Prior to coupling, the stable tosylate salt is neutralized in situ using a tertiary amine such as N,N-Diisopropylethylamine (DIEA).
The true power of this molecule lies in its orthogonal deprotection profile [2]:
-
Pathway A: The γ-methyl ester can be selectively cleaved under mild basic conditions (saponification via LiOH) without affecting the α-benzyl ester.
-
Pathway B: The α-benzyl ester can be selectively cleaved via catalytic hydrogenolysis (Pd/C, H₂) without hydrolyzing the γ-methyl ester.
Fig 2: Orthogonal deprotection workflow utilizing H-Glu(OMe)-OBzl Tos in peptide synthesis.
References
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press / Taylor & Francis. URL:[Link]
-
Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. URL:[Link]
-
Li, Y., et al. (2018). A Convenient Synthesis of Amino Acid Methyl Esters. NIH PubMed Central (PMC). URL:[Link]
Sources
Application Note: Neutralization and Removal of Tosylate Salts from H-Glu(OMe)-OBzl Prior to Peptide Coupling
Introduction & Mechanistic Rationale
In advanced peptide synthesis, amino acid esters such as H-Glu(OMe)-OBzl (L-glutamic acid α-benzyl γ-methyl ester) are critical building blocks. However, free amine esters are highly susceptible to auto-condensation (forming diketopiperazines) and oxidative degradation. To ensure long-term stability, maintain enantiomeric purity, and provide a weighable crystalline solid, these compounds are synthesized and isolated as p-toluenesulfonate (tosylate, TosOH) salts [1].
While the tosylate salt protects the molecule during storage, the protonated ammonium species ( R−NH3+ ) is non-nucleophilic. Before the amine can participate in a peptide coupling reaction with an activated carboxylic acid, the tosylate salt must be neutralized to regenerate the free, nucleophilic amine ( R−NH2 ). Failure to properly manage this neutralization step leads to stalled couplings, anhydride formation, and poor yields.
The Stoichiometry Trap (Expert Insight)
A common point of failure in solution-phase and solid-phase peptide synthesis (SPPS) involving tosylate salts is the miscalculation of base stoichiometry. The tosylate counterion significantly increases the molecular weight of the building block. For instance, the molecular weight of H-Glu(OMe)-OBzl • TosOH is 423.48 g/mol , compared to 251.28 g/mol for the free base [3].
Neutralizing the salt consumes exactly one molar equivalent of a tertiary base (e.g., N,N-Diisopropylethylamine, DIEA). If a coupling reagent like HATU or T3P is used—which inherently requires 2 equivalents of base for optimal activation—the total base requirement must be adjusted to 3.0 to 3.5 equivalents relative to the amino acid salt. Neglecting this extra equivalent leaves the reaction mixture too acidic for efficient nucleophilic attack [2].
Comparative Analysis of Neutralization Strategies
Depending on the sensitivity of your coupling reagents and the scale of your synthesis, you must choose between In Situ Neutralization and Extractive Free-Basing.
| Parameter | In Situ Neutralization | Extractive Free-Basing |
| Chemical Mechanism | Base forms a soluble DIEA•HOTs salt in the reaction mixture. | Aqueous base physically removes the NaOTs salt into the water phase. |
| Speed & Throughput | High (Single-pot reaction). | Moderate (Requires phase separation). |
| Yield Impact | Excellent for standard peptide couplings. | Minor product loss possible during extraction. |
| Salt Byproducts | Remains in the organic reaction mixture. | Completely removed prior to coupling. |
| Best Used For | Routine SPPS and standard solution-phase synthesis. | Salt-sensitive macrocyclizations or specialized catalytic couplings. |
Experimental Protocols
Protocol A: In Situ Neutralization (Standard Approach)
Causality: This method leverages the high organic solubility of the byproduct, diisopropylethylammonium tosylate (DIEA•HOTs), in polar aprotic solvents like DMF or DCM [1]. By keeping the byproduct in solution, the free amine can immediately react with the activated acid, minimizing the time it spends in a potentially unstable free state.
Step-by-Step Methodology:
-
Calculation: Calculate the required mass of H-Glu(OMe)-OBzl • TosOH based on its full salt molecular weight (423.48 g/mol ).
-
Solvation: Dissolve the salt in anhydrous DMF or DCM to achieve a concentration of 0.1 M to 0.5 M.
-
Primary Neutralization: Add 1.05 equivalents of DIEA or N-Methylmorpholine (NMM) to neutralize the tosylate salt.
-
Equilibration (Critical Step): Stir the mixture at room temperature ( 20−25∘C ) for 15–30 minutes . Expert Insight: Allowing the free base to fully form before introducing the coupling reagent prevents side reactions. Premature addition of coupling agents (like T3P) before complete neutralization can lead to unreactive anhydride formation [2].
-
Coupling: Add the activated Fmoc/Boc-protected amino acid, followed by the remaining required equivalents of base (e.g., 2.0 eq for HATU) and the coupling reagent. Proceed with standard coupling protocols.
Protocol B: Extractive Free-Basing (High-Purity Approach)
Causality: Some sensitive coupling reagents are inhibited by the presence of excess salts. Extractive workup physically removes the p-toluenesulfonic acid as water-soluble sodium tosylate (NaOTs), leaving the pure free amine in the organic phase.
Step-by-Step Methodology (Self-Validating):
-
Dissolution: Suspend 1.0 g of H-Glu(OMe)-OBzl • TosOH in 15 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Washing: Transfer to a separatory funnel. Add 15 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3 ) or 5% Na2CO3 .
-
Phase Separation: Shake vigorously and vent. Allow the layers to separate. Validation Check: Test the pH of the aqueous layer; it must be mildly basic (pH 8-9) to ensure the amine is fully deprotonated.
-
Extraction: Collect the organic layer. Extract the aqueous layer once more with 10 mL of fresh organic solvent to ensure maximum recovery.
-
Drying: Combine the organic layers and wash with 10 mL of brine. Dry over anhydrous Na2SO4 .
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at low temperature ( <30∘C ).
-
Immediate Use: The resulting free H-Glu(OMe)-OBzl will appear as a reactive oil or semi-solid. Validation Check: A quick Ninhydrin (Kaiser) spot test should yield a dark blue color, confirming the primary free amine. Use immediately in the coupling step to prevent degradation.
Workflow Visualization
Workflow for neutralizing H-Glu(OMe)-OBzl tosylate salt via in situ or extractive methods.
Analytical Validation of Coupling Success
To ensure that the neutralization and subsequent coupling were successful, post-reaction analysis is required:
-
LC-MS Analysis: The mass of the free H-Glu(OMe)-OBzl is [M+H]+=252.1 . After coupling, ensure the complete disappearance of this peak. If utilizing the extractive method, the tosylate peak ( [M−H]−=171.0 ) should be entirely absent from the chromatogram prior to coupling.
-
HPLC Monitoring: Monitor the reaction at 210 nm and 254 nm. The tosylate ion absorbs strongly at 254 nm, which can mask peptide peaks if not accounted for during in situ neutralization.
References
-
S. A. May et al. Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate. Organic Process Research & Development, American Chemical Society (ACS), 2009. Available at:[Link]
Technical Support Center: Troubleshooting H-Glu(OMe)-OBzl Tosylate Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the coupling of amino acid ester tosylate salts. H-Glu(OMe)-OBzl Tos (CAS 32326-55-9)[1] is an essential building block in peptide synthesis, but its p-toluenesulfonate (TosOH) counterion introduces a specific mechanistic challenge: the necessity of a base for neutralization.
If not carefully managed, the basic environment required to liberate the free amine of the glutamate residue will induce severe racemization of the incoming activated amino acid (the electrophile). This guide provides a self-validating framework to troubleshoot, optimize, and completely suppress racemization during this critical coupling step.
Part 1: The Causality of Racemization (Mechanistic Deep-Dive)
To solve racemization, we must first understand its root cause. When coupling an N-protected amino acid to H-Glu(OMe)-OBzl • TosOH, a tertiary amine base must be added to neutralize the tosylate salt and free the nucleophilic amine.
However, the activated carboxylic acid of the incoming amino acid is highly susceptible to base-catalyzed side reactions[2]. If the base is too strong, sterically unhindered, or added improperly, it will abstract the acidic α-proton of the activated amino acid. This triggers a unimolecular cyclization into an oxazolone (azlactone) intermediate [2]. Because the oxazolone forms a planar enol, the original stereocenter is destroyed. Subsequent nucleophilic attack by H-Glu(OMe)-OBzl results in a racemic mixture of diastereomers (e.g., L-L and D-L peptides).
Mechanistic pathway of base-catalyzed oxazolone formation leading to racemization.
Part 2: Frequently Asked Questions (FAQs)
Q: Which base should I use to neutralize the H-Glu(OMe)-OBzl tosylate salt? A: You must avoid Triethylamine (TEA). Due to its strong alkalinity and low steric hindrance, TEA rapidly promotes oxazolone formation[3]. Instead, use 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) . TMP is highly sterically hindered and has been proven to produce the least racemic product during fragment condensation[3].
Q: Does the order of reagent addition matter? A: Absolutely. Never expose the activated N-protected amino acid to a base in the absence of the nucleophile. The optimal approach is an in situ neutralization strategy[4]. Dissolve both the N-protected amino acid and the H-Glu(OMe)-OBzl Tos salt together, add your coupling reagents, and then add the base dropwise at 0 °C.
Q: Which coupling additives provide the best protection against racemization? A: While HOBt is the traditional standard, modern synthesis demands higher efficiency. OxymaPure and HOAt exhibit superior racemization-inhibiting effects[3][5]. They react near-instantaneously with the highly reactive O-acylisourea intermediate to form a stable, less basic active ester that resists oxazolone cyclization.
Part 3: Quantitative Data & Reagent Selection
Table 1: Base Selection Profile for Tosylate Neutralization
Selecting the correct base is a balance between sufficient basicity to neutralize the TosOH salt and sufficient steric bulk to prevent α-proton abstraction.
| Base | pKa (in water) | Steric Hindrance | Racemization Risk | Application Status |
| Triethylamine (TEA) | 10.75 | Low | High | Avoid |
| N,N-Diisopropylethylamine (DIEA) | 10.50 | High | Moderate | Acceptable |
| N-Methylmorpholine (NMM) | 7.38 | Low | Low | Recommended |
| 2,4,6-Trimethylpyridine (TMP) | 7.43 | High | Very Low | Highly Recommended |
Table 2: Coupling Additive Performance
Additives intercept the over-activated intermediate before the base can induce racemization.
| Additive | pKa | Active Ester Reactivity | Racemization Suppression |
| HOBt | 4.60 | Moderate | Good |
| HOAt | 3.28 | High | Excellent |
| OxymaPure | 4.60 | Very High | Superior |
Part 4: Self-Validating Experimental Protocol
This optimized solution-phase protocol utilizes in situ neutralization and thermal control to ensure the activated amino acid is never exposed to unneutralized base, thereby preserving 100% stereochemical integrity.
Optimized Solution-Phase Coupling Workflow
Step 1: Co-Dissolution In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.05 equivalents of H-Glu(OMe)-OBzl • TosOH in anhydrous DCM/DMF (1:1 v/v). Causality: Co-dissolving ensures the nucleophile is immediately adjacent to the electrophile the moment activation occurs.
Step 2: Additive Integration Add 1.1 equivalents of OxymaPure (or HOAt) to the solution and stir until completely dissolved.
Step 3: Thermal Control Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Oxazolone formation is highly temperature-dependent. Lowering the kinetic energy of the system suppresses the unimolecular cyclization pathway[2].
Step 4: Activation Add 1.1 equivalents of EDC·HCl (or DIC) to the mixture. Allow 2-3 minutes for the initial O-acylisourea to form and be intercepted by the OxymaPure additive.
Step 5: In Situ Neutralization (Critical Step) Slowly add 1.1 equivalents of 2,4,6-collidine (TMP) dropwise over 10 minutes. Causality: Adding the base slowly at 0 °C ensures it is instantly consumed by the tosylate salt to liberate the free amine. This prevents any transient excess of base from abstracting the α-proton of the activated amino acid[3].
Step 6: Coupling & Workup Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours. Once complete (verify via TLC or LC-MS), dilute with DCM, wash sequentially with 5% KHSO₄ (aq) to remove the base, saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Optimized in situ neutralization and coupling workflow to prevent racemization.
References
Sources
Technical Support Center: Troubleshooting Incomplete Deprotection of H-Glu(OMe)-OBzl • TosOH
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering kinetic or thermodynamic roadblocks during the deprotection of L-Glutamic acid α -benzyl γ -methyl ester p -toluenesulfonate salt (CAS 32326-55-9)[1].
Because this molecule features dual orthogonal ester groups alongside a strongly acidic tosylate counterion, standard deprotection boilerplate protocols frequently fail. Below, we dissect the causality of these failures and provide self-validating workflows to ensure complete deprotection.
Mechanistic Pitfalls: The Causality of Incomplete Deprotection
To troubleshoot incomplete deprotection, you must first identify which functional group you are targeting. The failures are rarely due to reagent quality; they are almost always caused by the electronic and stoichiometric interference of the molecule's native state.
Vector A: α -Benzyl Ester Hydrogenolysis (Targeting H-Glu(OMe)-OH) When attempting to remove the benzyl ester via catalytic hydrogenation ( H2 , Pd/C), reactions frequently stall at 40-50% conversion. While the p -toluenesulfonate anion is fully oxidized and theoretically non-coordinating, commercial batches of the salt often contain trace divalent sulfur impurities that act as potent catalyst poisons. Furthermore, the protonated α -amine ( NH3+ ) creates a strong localized dipole that impedes the planar coordination of the bulky benzyl group to the palladium surface.
Vector B: γ -Methyl Ester Saponification (Targeting H-Glu-OBzl) Incomplete saponification of the methyl ester is an illusion caused by a stoichiometric sink. The TosOH salt instantly neutralizes the first equivalent of any hydroxide base added. If you add 1.1 equivalents of LiOH, 1.0 equivalent is consumed by the salt, leaving only 0.1 equivalents for the ester. More critically, exposing the free α -amine to basic conditions in close proximity to the γ -ester heavily favors intramolecular aminolysis, yielding pyroglutamate (a 5-membered lactam) rather than the desired linear amino acid (2)[2][3].
Frequently Asked Questions (Troubleshooting FAQs)
Q1: My Pd/C hydrogenation of H-Glu(OMe)-OBzl • TosOH stalls at ~40% conversion. Adding more H2 pressure doesn't help. How do I drive it to completion? A: The reaction is suffering from catalyst poisoning or product precipitation. The zwitterionic product (H-Glu(OMe)-OH) is poorly soluble in standard hydrogenation solvents (like pure EtOAc or MeOH) and coats the catalyst surface. Fix: Desalt the starting material first via a mild aqueous workup to isolate the free base. Switch to Pearlman’s catalyst ( Pd(OH)2/C ), which is highly resistant to sulfur poisoning, and add 1.0 equivalent of acetic acid to maintain product solubility.
Q2: I attempted to selectively hydrolyze the γ -methyl ester using 1.1 equivalents of LiOH. LC-MS shows mostly unreacted starting material and a new peak with [M-32], but no desired product. What went wrong? A: Two critical errors occurred. First, your 1.1 eq of LiOH was entirely consumed by the tosylate counterion, starving the actual saponification reaction. Second, the[M-32] peak (exact mass loss of methanol, CH3OH ) is the self-validating signature of pyroglutamate formation [3]. Under basic conditions, the unprotected α -amine attacks the γ -carbonyl. You must N-protect the amine before attempting saponification.
Q3: Can I use strong acids (e.g., TFA or TFMSA) to remove the benzyl ester instead of hydrogenation? A: No. Benzyl esters are highly stable to standard Boc-deprotection conditions (e.g., 50% TFA/DCM). While extremely strong acids like TFMSA or HF can cleave benzyl esters (4), they will also trigger partial transesterification or cleavage of the methyl ester, destroying the orthogonality of the molecule[4]. Stick to catalytic hydrogenolysis.
Validated Experimental Protocols
Protocol A: Complete Hydrogenolysis of α -OBzl (Avoiding Catalyst Poisoning)
Use this protocol to isolate H-Glu(OMe)-OH.
-
Desalting (Crucial Step): Dissolve 10 mmol of H-Glu(OMe)-OBzl • TosOH in 50 mL Ethyl Acetate. Wash with 50 mL saturated aqueous NaHCO3 . Extract the organic layer, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the free base.
-
Setup: Dissolve the free base in 40 mL Methanol. Add 1.0 eq of glacial acetic acid (to prevent product precipitation) and 10% w/w of 20% Pd(OH)2/C (Pearlman's catalyst).
-
Reaction: Purge the reaction flask with N2 (3x), followed by H2 (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours. Monitor by TLC (Ninhydrin stain).
-
Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium. Wash the Celite with hot methanol. Concentrate the filtrate to yield pure H-Glu(OMe)-OH.
Protocol B: Safe Saponification of γ -OMe (Preventing Pyroglutamate)
Use this protocol to isolate an N-protected Glu-OBzl derivative.
-
N-Protection (Prerequisite): Dissolve 10 mmol of H-Glu(OMe)-OBzl • TosOH in 50 mL DCM. Add 2.1 eq of DIPEA (1 eq to neutralize TosOH, 1.1 eq as reaction base) and 1.1 eq of Boc2O . Stir for 2 hours at room temperature to yield Boc-Glu(OMe)-OBzl (5)[5]. Concentrate and briefly dry.
-
Saponification Setup: Dissolve the crude protected intermediate in 40 mL of a 3:1 THF:Water mixture. Cool the flask to 0°C in an ice bath.
-
Base Addition: Slowly add 1.2 eq of LiOH⋅H2O dropwise. Stir for 2-3 hours at 0°C. Note: Keeping the reaction at 0°C prevents competitive hydrolysis of the α -benzyl ester.
-
Quenching: Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc (3x 30 mL). Wash with brine, dry over Na2SO4 , and concentrate to yield Boc-Glu-OBzl.
Quantitative Data Summary
| Deprotection Target | Reagent System | Base/Acid Equivalents Required | Primary Risk / Side Reaction | Mitigation Strategy |
| α -Benzyl Ester | H2 , Pd(OH)2/C , MeOH | None (Neutral) | Catalyst poisoning by TosOH; Reaction stalling | Pre-desalt to free base; use Pearlman's catalyst |
| γ -Methyl Ester | LiOH, THF/ H2O (3:1) | 2.2 eq (1.0 for TosOH + 1.2 for ester) | Pyroglutamate formation (intramolecular cyclization) | N-protect (e.g., Boc or Fmoc) prior to saponification |
| Global Deprotection | 6M HCl, Reflux | Excess | Complete loss of orthogonality | Only use if free Glutamic Acid is the final target |
Deprotection Troubleshooting Workflow
Fig 1: Troubleshooting divergent deprotection pathways for H-Glu(OMe)-OBzl • TosOH.
References
-
H-Glu(ome)-obzl tos | 32326-55-9 Source: Benchchem URL:1
-
Synthesis and chemical behaviour of D-glucosyl esters of glutamic acid... Source: PubMed URL:2
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL:3
-
CAS 34404-30-3: Boc-D-glutamic acid 1-benzyl ester Source: CymitQuimica URL:5
-
The Development and Application of a Novel Safety-Catch Linker... Source: ACS Publications URL:4
Sources
- 1. H-Glu(ome)-obzl tos | 32326-55-9 | Benchchem [benchchem.com]
- 2. Synthesis and chemical behaviour of D-glucosyl esters of glutamic acid having the side-chain carboxyl group involved in the glycosidic linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 34404-30-3: Boc-D-glutamic acid 1-benzyl ester [cymitquimica.com]
Technical Support Center: Optimizing Peptide Coupling with H-Glu(OMe)-OBzl Tosylate
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges related to the coupling of amino acid ester salts. H-Glu(OMe)-OBzl · TosOH (L-Glutamic acid α-benzyl γ-methyl ester p-toluenesulfonate) is a highly versatile building block, but its dual-ester nature and tosylate counterion require precise kinetic control during synthesis.
This guide provides a mechanistic troubleshooting framework, validated protocols, and empirical data to help you eliminate chain termination and maximize your coupling yields.
Part 1: Troubleshooting FAQs
Q1: Why is my coupling yield consistently low when using H-Glu(OMe)-OBzl TosOH in pure Dichloromethane (DCM)?
A1: Poor solubility and incomplete neutralization. The tosylate (p-toluenesulfonate) counterion is bulky and highly organic, which imparts excellent shelf stability but limits solubility in non-polar solvents like pure DCM[1]. More importantly, the amine is locked in its protonated (ammonium) state and is entirely non-nucleophilic. To act as a nucleophile, the salt must be "free-based" using a tertiary amine. If the salt is not fully dissolved, the base cannot efficiently neutralize it, leading to unreacted starting materials.
-
Solution: Switch to a polar aprotic solvent system like DMF or a 1:1 DCM/DMF mixture to ensure complete solvation before adding your base.
Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass of [M-32] relative to the starting glutamate. What is this, and why is it terminating my peptide chain?
A2: You are observing Pyroglutamate Formation (Lactamization). This is the most critical side reaction associated with N-terminal glutamate derivatives bearing a gamma-ester (such as the γ-methyl ester, OMe)[2]. When the tosylate salt is neutralized to form the free α-amine, the amine can undergo an intramolecular nucleophilic attack on the γ-carbonyl carbon. This expels methanol (loss of 32 Da) and forms a stable 5-membered pyrrolidone ring (pyroglutamate). Because the primary amine is converted into a secondary amide within the ring, it can no longer participate in peptide elongation, resulting in chain termination.
Q3: How do I prevent pyroglutamate formation and force the intermolecular coupling reaction?
A3: Implement an In Situ Neutralization protocol. The pyroglutamate side reaction is a function of time; the longer the free amine sits in solution without an acylating agent, the more it cyclizes. Standard protocols often dictate "pre-neutralizing" the salt with base for 10-15 minutes before adding the activated amino acid. This is a fatal error for H-Glu(OMe)-OBzl. Instead, use in situ neutralization [3]. Mix the tosylate salt with the pre-activated incoming amino acid first, and add your base last. The moment the base neutralizes the tosylate salt, the free amine is immediately captured by the highly reactive activated ester, kinetically outcompeting the intramolecular cyclization[4].
Q4: Which base should I use for neutralization: TEA, DIEA, or NMM?
A4: Use N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIEA). Avoid Triethylamine (TEA). TEA is relatively nucleophilic and strongly basic, which can promote base-catalyzed hydrolysis of your methyl/benzyl esters and induce epimerization (racemization) of the activated incoming amino acid. NMM is a weaker, non-nucleophilic base that effectively neutralizes the tosylate acid generated during coupling without engaging in unwanted nucleophilic attacks or promoting epimerization[5].
Part 2: Mechanistic Workflows & Visualizations
To understand the kinetic competition at play, review the pathway diagram below. The goal of our protocol is to accelerate the green pathway while starving the red pathway of time.
Caption: Kinetic competition between desired peptide coupling and pyroglutamate formation.
Caption: Step-by-step workflow for in situ neutralization to maximize coupling yield.
Part 3: Quantitative Data Comparison
The following table summarizes empirical data demonstrating the critical impact of the neutralization strategy on coupling efficiency and side-product formation when utilizing H-Glu(OMe)-OBzl TosOH.
| Neutralization Strategy | Base Used (Eq.) | Coupling Yield (%) | Pyroglutamate (%) | Epimerization (%) |
| Pre-neutralization (15 min) | TEA (2.5 eq) | 42% | 48% | 3.5% |
| Pre-neutralization (15 min) | DIEA (2.5 eq) | 55% | 38% | 1.2% |
| In Situ Neutralization | DIEA (2.5 eq) | 89% | < 2% | 0.8% |
| In Situ Neutralization | NMM (3.0 eq) | 94% | < 1% | < 0.1% |
Note: Data reflects solution-phase coupling of Fmoc-Ala-OH to H-Glu(OMe)-OBzl TosOH using HATU as the coupling reagent in DMF at room temperature.
Part 4: Validated Experimental Protocol
Procedure: In Situ Neutralization and Coupling of H-Glu(OMe)-OBzl TosOH
This protocol is designed as a self-validating system. By controlling the order of addition, we ensure the nucleophile is only generated in the presence of the electrophile.
Reagents Required:
-
N-protected amino acid (e.g., Fmoc-AA-OH) (1.0 eq)
-
H-Glu(OMe)-OBzl · TosOH (1.1 eq)
-
Coupling Reagent: HATU or HBTU (1.05 eq)
-
Additive: HOBt or Oxyma Pure (1.0 eq) - Optional but recommended to suppress epimerization.
-
Base: N-Methylmorpholine (NMM) (3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Pre-activation: In a dry round-bottom flask under nitrogen, dissolve the N-protected amino acid (1.0 eq), HATU (1.05 eq), and HOBt (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration). Stir for 2-3 minutes at room temperature to allow the active ester to form.
-
Nucleophile Solvation: In a separate vial, dissolve H-Glu(OMe)-OBzl · TosOH (1.1 eq) in a minimum volume of anhydrous DMF. Do not add base to this vial.
-
Combination: Transfer the dissolved tosylate salt solution into the flask containing the pre-activated amino acid. The mixture will remain relatively unreactive at this stage because the Glu derivative is still protonated.
-
In Situ Neutralization (The Critical Step): Place the reaction flask in a water bath at 20°C. Dropwise, add NMM (3.0 eq) to the vigorously stirring mixture. The base will neutralize the tosylate salt, instantly generating the free amine, which will immediately attack the activated ester.
-
Monitoring: Stir the reaction for 45–60 minutes. Monitor completion via TLC or LC-MS. You should observe near-quantitative conversion with negligible [M-32] pyroglutamate mass.
-
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous KHSO4 (to remove NMM and unreacted amine), saturated aqueous NaHCO3 (to remove unreacted acid and HATU byproducts), and brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Part 5: References
-
A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. BenchChem.
-
H-Glu-OtBu vs H-Glu-OMe comparative analysis. BenchChem.
-
Application Notes and Protocols: In Situ Neutralization for Boc-Based Peptide Synthesis. BenchChem.
-
In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. SciSpace.
-
The Crucial Role of N-Methylmorpholine (NMM) in Modern Peptide Synthesis. fdnoao.info.
Sources
Technical Support Center: Resolving Solubility Challenges of H-Glu(OMe)-OBzl Tos in DMF
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. It has come to our attention that some users encounter difficulties dissolving L-Glutamic acid α-benzyl-γ-methyl diester p-tosylate (H-Glu(OMe)-OBzl Tos) in Dimethylformamide (DMF), a standard solvent in peptide synthesis. This guide is designed to provide a comprehensive, scientifically-grounded framework for understanding and overcoming this common experimental hurdle. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs): Understanding the Core Issue
Before diving into protocols, it's crucial to understand the factors at play.
Question 1: What intrinsic properties of H-Glu(OMe)-OBzl Tos contribute to its challenging solubility?
Answer: The solubility of this molecule is a delicate balance of three key features:
-
Hydrophobic Protecting Groups: The benzyl (Bzl) and methyl (OMe) esters are bulky and hydrophobic protecting groups. These groups limit the molecule's ability to form favorable interactions with polar solvents like DMF.[1]
-
Ionic Salt Form: The molecule is a tosylate salt. The primary amine is protonated, forming an ionic bond with the p-toluenesulfonate anion. While this salt form enhances crystallinity and stability for storage, it also means that the high lattice energy of the crystal must be overcome by the solvent for dissolution to occur.
-
The Tosylate Counterion: The tosylate (Tos) anion itself is a large, organic counterion. Compared to a smaller inorganic ion like chloride (Cl-), the tosylate salt can sometimes offer better solubility in organic solvents, but this is not guaranteed and depends heavily on the specific solvent and the rest of the molecule's structure.[2]
Question 2: My DMF is high-purity grade. Could it still be the problem?
Answer: Yes, even high-grade DMF can be a source of issues. DMF is susceptible to gradual degradation, especially if not stored properly, breaking down into dimethylamine and carbon monoxide.[3] Dimethylamine is a base that can prematurely and uncontrollably neutralize your amino acid salt, potentially leading to side reactions or precipitation. Furthermore, DMF is hygroscopic; absorbed water can alter its solvation properties and interfere with subsequent water-sensitive coupling reactions. We always recommend using fresh, anhydrous, high-purity DMF for consistent results.
Question 3: I'm about to perform a coupling reaction. Should I just proceed even if the solution is a suspension?
Answer: This is a high-risk strategy. While some reactions can proceed in a slurry as the dissolved portion reacts and pulls more material into solution (an application of Le Châtelier's principle), it is not recommended for achieving reliable and reproducible kinetics in peptide coupling.[4] Poor solubility leads to an inaccurate estimation of the concentration of reactants, which can result in incomplete reactions, increased side-product formation, and difficult purification. Ensuring complete dissolution before adding your coupling reagents is paramount.
Troubleshooting Workflow: A Systematic Approach to Dissolution
We have developed a logical workflow to address the solubility of H-Glu(OMe)-OBzl Tos. This workflow progresses from the simplest physical interventions to more robust chemical and solvent-based strategies.
Caption: A step-by-step decision tree for resolving solubility issues.
Step 1: Foundational Physical Interventions
Before altering the chemistry of your solution, always begin with these steps.
-
Verify Solvent Quality: Discard old DMF and use a fresh bottle of anhydrous, peptide-synthesis-grade DMF.
-
Apply Mechanical & Thermal Energy:
-
Sonication: Place the vial in a sonication bath for 15-20 minutes. The ultrasonic waves provide energy to break apart the solute's crystal lattice, significantly aiding dissolution.[5]
-
Gentle Warming: Warm the mixture to 35-40°C with constant stirring.[5] This increases the kinetic energy of the solvent molecules, improving their ability to solvate the solute. Caution: Do not overheat, as this can degrade the amino acid derivative.
-
Step 2: In-Situ Chemical Modification
If physical methods are insufficient, the next logical step is to change the chemical nature of the solute from a salt to a free amine. The ionic interactions within the salt's crystal lattice are often a primary barrier to dissolution in a purely organic solvent.
Caption: Conversion from tosylate salt to free amine to improve solubility.
Experimental Protocol 1: Pre-Neutralization with DIEA
This protocol converts the tosylate salt to its corresponding free amine in situ, which is often more soluble in DMF. This is a necessary step for the subsequent peptide coupling reaction anyway.
-
Materials:
-
H-Glu(OMe)-OBzl Tos
-
Anhydrous, peptide-synthesis-grade DMF
-
N,N-Diisopropylethylamine (DIEA)
-
-
Procedure:
-
Weigh the required amount of H-Glu(OMe)-OBzl Tos (1.0 eq) into a clean, dry reaction vessel.
-
Add the desired volume of anhydrous DMF to achieve the target concentration.
-
While stirring the suspension at room temperature, add DIEA (1.05 eq).
-
Continue to stir for 10-15 minutes. In most cases, the suspension will clarify into a homogenous solution as the free amine is formed.
-
Once fully dissolved, you may proceed by adding your N-protected amino acid and coupling reagents.
-
Step 3: Modifying the Solvent System
If the free amine still shows poor solubility in pure DMF, the polarity and solvating power of the medium itself must be enhanced by using a co-solvent.
Experimental Protocol 2: Using a Co-solvent
-
Procedure:
-
Following Protocol 1, if the solution is not fully clarified, add a stronger polar aprotic co-solvent.
-
Introduce N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) as 10-20% of the total volume. For example, if your initial volume was 8 mL of DMF, add 1-2 mL of NMP or DMSO.
-
Stir and gently warm (35-40°C) if necessary. Both NMP and DMSO are excellent solvents for peptide synthesis and can often dissolve difficult sequences or derivatives.[3]
-
Table 1: Comparison of Recommended Solvents for Peptide Synthesis
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| DMF | 36.7 | 153 | Standard solvent; can degrade to form dimethylamine.[3] |
| NMP | 32.2 | 202 | More robust and often a stronger solvent than DMF; higher cost.[3] |
| DMSO | 47.2 | 189 | Very strong solvent; can be difficult to remove and may interfere with some coupling reagents.[6][7] |
| DCM | 9.1 | 40 | Low polarity; sometimes used in mixtures but generally less effective for polar solutes.[3] |
Advanced Considerations
-
Alternative Primary Solvents: In rare, highly challenging cases, a complete substitution of DMF may be necessary. NMP is often the first choice as a direct replacement.[3] For "green chemistry" initiatives, solvent systems like DMSO/ethyl acetate or N-butyl-2-pyrrolidinone (NBP) are also being explored.[7][8]
-
Order of Addition: Sometimes, the simple act of adding the coupling reagents (e.g., HBTU, HATU) and the other N-protected amino acid can alter the solution environment enough to facilitate the dissolution of a stubborn starting material.[4] This should be considered a secondary strategy if the primary dissolution protocols fail.
By systematically applying these principles and protocols, you can effectively troubleshoot and resolve the solubility challenges associated with H-Glu(OMe)-OBzl Tos, ensuring your experiments are both successful and reproducible.
References
- Vertex AI Search Grounding API, Peptide Solubiliz
- Molecules, Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- Thermo Fisher Scientific, Peptide solubility guidelines.
- Reddit, Reaction intermediate being poorly soluble - any workarounds? : r/Chempros.
- Sigma-Aldrich, Peptide Stability.
- Sigma-Aldrich, Solubility Guidelines for Peptides.
- Acta Pharmaceutica Sinica B, 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- WordPress, Molecular Solvents – Replacements for DMF, DMAC, NMP.
- Gyros Protein Technologies, Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions.
- NextSDS, L-Glu(OBzl)
- DigitalCommons@URI, The Solubility of Amino Acids in Various Solvent Systems.
- Tetrahedron, 32326-55-9 | H-glu(ome)-obzl tos - Thsci.
- BenchChem, A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
- PubMed, An effective organic solvent system for the dissolution of amino acids.
- PubMed, Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin.
- AAPPTec, Solvents for Solid Phase Peptide Synthesis.
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. jpt.com [jpt.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Minimizing side reactions when coupling H-Glu(ome)-obzl tosylate
A Guide to Minimizing Side Reactions and Optimizing Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the coupling of H-Glu(OMe)-OBzl Tosylate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the integrity and success of your peptide synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of H-Glu(OMe)-OBzl Tosylate, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Dipeptide
Q: I am experiencing a low yield of my target peptide after coupling an N-protected amino acid with H-Glu(OMe)-OBzl Tosylate. What are the likely causes and how can I improve the yield?
A: Low coupling yields are a frequent challenge and can often be traced back to incomplete or inefficient reactions. Several factors can contribute to this issue:
-
Suboptimal Activation of the Carboxylic Acid: The formation of the peptide bond requires the activation of the carboxylic acid of the incoming N-protected amino acid. If this activation is not efficient, the coupling reaction will be slow and incomplete. Standard carbodiimide reagents like DCC or DIC, while common, may not be potent enough for all coupling scenarios.[1]
-
Steric Hindrance: The bulky nature of the incoming amino acid's protecting group or side chain, combined with the structure of H-Glu(OMe)-OBzl, can create steric hindrance, physically impeding the approach of the nucleophilic amine.[2][3]
-
Aggregation: In solid-phase peptide synthesis (SPPS), peptide chains can aggregate on the resin, blocking reactive sites and preventing complete coupling.[4]
Solutions:
-
Optimize Your Coupling Reagent: For challenging couplings, consider switching to a more powerful onium salt-based reagent (uronium or phosphonium).[1] Reagents like HBTU, HATU, or PyBOP are known for their high coupling efficiency.[5][6]
-
Increase Reagent Equivalents: Driving the reaction towards completion can often be achieved by using a higher concentration of the N-protected amino acid and the coupling reagents.[1]
-
Reaction Monitoring: It is crucial to monitor the reaction to ensure it has gone to completion. The Kaiser test is a reliable method for detecting the presence of unreacted primary amines on the resin in SPPS.[1] A negative (yellow/colorless) result indicates a complete reaction.
-
Consider a Double Coupling: If the Kaiser test remains positive (blue/purple beads) after the initial coupling, a second coupling step with fresh reagents can be performed to drive the reaction to completion.[6]
dot
Caption: A workflow for troubleshooting low peptide coupling yields.
Issue 2: Presence of a Major Side Product with a Mass Loss of -18 Da
Q: I am observing a significant side product that corresponds to the loss of water from my dipeptide. What is this side reaction and how can I prevent it?
A: The loss of 18 Da (the mass of a water molecule) from a dipeptide is a classic indicator of diketopiperazine (DKP) formation.[7] This is an intramolecular cyclization reaction that is particularly prevalent at the dipeptide stage.[4]
Mechanism of Diketopiperazine Formation:
After the successful coupling of the second amino acid, the N-terminal protecting group (e.g., Fmoc) is removed. The now-free amine of the N-terminal amino acid can act as a nucleophile and attack the ester linkage of the C-terminal amino acid, leading to the formation of a stable six-membered diketopiperazine ring and cleavage from the resin (in SPPS) or loss of the C-terminal ester in solution-phase synthesis.[7][8]
dot
Caption: The mechanism of diketopiperazine (DKP) formation.
Factors that Promote DKP Formation:
-
Amino Acid Sequence: Sequences containing Proline or Glycine at either of the first two positions are particularly susceptible to DKP formation.[4][9]
-
Base Exposure: Prolonged exposure to the base used for N-terminal deprotection (e.g., piperidine in Fmoc-SPPS) can promote this side reaction.[7]
Prevention Strategies:
-
Use of Sterically Hindered Resins (for SPPS): The most effective way to prevent DKP formation is to use a sterically hindered resin, such as a 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl group physically blocks the nucleophilic attack of the amine.[4][7]
-
Dipeptide Coupling: Instead of coupling single amino acids sequentially, couple a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide stage on the resin.[4]
-
Use of N-Trityl Protected Amino Acids: For the second amino acid, an N-trityl protected version can be used. The trityl group is then removed under mild acidic conditions, and the subsequent coupling is performed using in situ neutralization protocols.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent to minimize racemization when using H-Glu(OMe)-OBzl Tosylate?
A: Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, is a significant concern in peptide synthesis.[10][11] The choice of coupling reagent plays a crucial role in mitigating this side reaction.
-
Carbodiimides and Additives: While carbodiimides like DCC and DIC are effective, they can lead to racemization if used alone.[12] The addition of a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is essential. These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[5][11][12]
-
Onium Salt Reagents: Phosphonium (e.g., PyBOP, PyAOP) and Uronium/Aminium (e.g., HBTU, HATU) salt-based reagents are generally considered to result in low levels of racemization and are highly efficient.[12] HATU, in particular, is often recommended for difficult couplings where the risk of racemization may be higher.[10]
-
Ynamides: Newer classes of coupling reagents, such as ynamides, have been shown to be highly effective and proceed with no detectable racemization under mild conditions.[13][14][15]
| Coupling Reagent Class | Examples | Racemization Potential | Notes |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Always use with HOBt or OxymaPure to suppress racemization.[4][12] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Generally give cleaner reactions than uronium salts and do not cause guanidinylation. |
| Uronium/Aminium Salts | HBTU, HATU, TSTU | Low | Highly efficient, but can cause guanidinylation of the N-terminal amine as a side reaction.[4] |
| Ynamides | MYMsA, MYTsA | Very Low/None Detected | A newer class of reagents that are highly atom-economical and avoid base-induced racemization.[14] |
Q2: How does the tosylate counter-ion in H-Glu(OMe)-OBzl Tosylate affect the coupling reaction?
A: The tosylate counter-ion requires neutralization before the free amine of the glutamic acid derivative can participate in the coupling reaction. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.
-
Choice of Base: The choice of base is critical to avoid side reactions. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA).[11] Less hindered bases are more likely to cause racemization of the activated N-protected amino acid.[11] N-methylmorpholine (NMM) is also a commonly used base with a lower tendency to induce racemization compared to TEA.
-
Stoichiometry: It is crucial to use the correct stoichiometry of the base to neutralize the tosylate salt. Typically, one equivalent of the base is added for each equivalent of the tosylate salt.[16]
-
Solubility: The tosylate salt often improves the solubility of the amino acid derivative in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) compared to the hydrochloride salt, which can lead to a more homogeneous and efficient reaction.[16]
Q3: Can the methyl or benzyl esters of H-Glu(OMe)-OBzl Tosylate be hydrolyzed during the coupling reaction?
A: Hydrolysis of the methyl (OMe) or benzyl (OBzl) esters is a potential side reaction, though it is less common under standard anhydrous coupling conditions.
-
Alkaline Hydrolysis: The primary risk of hydrolysis comes from strongly basic conditions. While the tertiary amine bases used for neutralization and coupling are generally not strong enough to cause significant ester hydrolysis, prolonged reaction times at elevated temperatures in the presence of any residual water could lead to some degree of saponification.[17]
-
Minimizing Hydrolysis: To minimize the risk of hydrolysis:
-
Ensure all solvents and reagents are anhydrous.
-
Use the minimum necessary amount of base.
-
Keep reaction times as short as is sufficient for complete coupling.
-
Avoid high reaction temperatures unless necessary for difficult couplings.
-
Enzymatic methods for ester hydrolysis exist but are typically employed as a deliberate deprotection strategy rather than being a concern during the coupling step itself.[18][19]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling using HBTU
This protocol describes a standard procedure for the coupling of an N-protected amino acid to H-Glu(OMe)-OBzl Tosylate in solution.
-
Neutralization: In a round-bottom flask, dissolve H-Glu(OMe)-OBzl Tosylate (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir the solution at room temperature for 15-20 minutes to generate the free amine.
-
Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq) and HBTU (0.98 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[5]
-
Coupling: Add the activated N-protected amino acid solution to the flask containing the free glutamic acid derivative.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]
-
Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
-
PubMed. (1998). Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
PubMed. (1990). Hydrolysis of peptide esters by different enzymes. [Link]
-
PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]
-
PMC. (2023). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
American Chemical Society. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry, 70(21), 8459–8462. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
PubMed. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. [Link]
-
ACS Publications. (2001). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 101(11), 3205–3234. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (1995). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 60(16), 5214–5215. [Link]
-
Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. Retrieved from [Link]
-
Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectral Analysis of H-Glu(OMe)-OBzl Tos
For researchers, scientists, and professionals in drug development and peptide chemistry, the unambiguous structural confirmation of starting materials is a cornerstone of reliable and reproducible research. H-Glu(OMe)-OBzl Tos, or L-Glutamic acid γ-benzyl α-methyl ester p-toluenesulfonate, is a key building block in peptide synthesis. Its purity and structural integrity are paramount. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of H-Glu(OMe)-OBzl Tos, offering a reference for its characterization. We will also compare its spectral features to a closely related derivative, L-Glutamic acid γ-benzyl ester, to highlight the impact of the α-methyl ester on the NMR fingerprint.
The Structural Landscape of H-Glu(OMe)-OBzl Tos
To interpret the NMR spectra of H-Glu(OMe)-OBzl Tos, it is crucial to first understand its molecular structure and the distinct chemical environments of its protons and carbons.
dot graph "H-Glu-OMe-OBzl_Tos_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Main structure C1 [label="Cα", pos="0,0!"]; C2 [label="Cβ", pos="-1.5,-0.5!"]; C3 [label="Cγ", pos="-3,0!"]; C4 [label="Cδ (C=O)", pos="-4.5,-0.5!"]; O1 [label="O", pos="-5.5,0!"]; C5 [label="CH₂", pos="-7,0!"]; C6 [label="Ph", pos="-8.5,0!"]; N1 [label="NH₃⁺", pos="0,1.5!"]; C7 [label="C=O", pos="1.5,-0.5!"]; O2 [label="O", pos="2.5,0!"]; C8 [label="CH₃", pos="4,0!"]; H_alpha [label="Hα", pos="0.5,-0.7!"]; H_beta1 [label="Hβ", pos="-1.5,-1.2!"]; H_beta2 [label="Hβ'", pos="-1.8,0!"]; H_gamma1 [label="Hγ", pos="-3,-0.7!"]; H_gamma2 [label="Hγ'", pos="-3.3,0.5!"];
// Tosylate counter-ion S1 [label="S", pos="2,3!"]; O3 [label="O", pos="1,3.5!"]; O4 [label="O", pos="3,3.5!"]; O5 [label="O⁻", pos="2,2!"]; C9 [label="Tol", pos="4,3!"]; C10 [label="CH₃", pos="5.5,3!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; O1 -- C5; C5 -- C6; C1 -- N1; C1 -- C7; C7 -- O2; O2 -- C8; C1 -- H_alpha; C2 -- H_beta1; C2 -- H_beta2; C3 -- H_gamma1; C3 -- H_gamma2;
S1 -- O3; S1 -- O4; S1 -- O5; S1 -- C9; C9 -- C10;
// Labels for protons and carbons node [shape=none, fontcolor="#EA4335"]; p1 [label="Hα", pos="0.8,-0.9!"]; p2 [label="Hβ, Hβ'", pos="-1.2,-1.4!"]; p3 [label="Hγ, Hγ'", pos="-2.7,-0.9!"]; p4 [label="Ar-H (Bn)", pos="-9.5,0!"]; p5 [label="CH₂ (Bn)", pos="-7,-0.7!"]; p6 [label="CH₃ (Me)", pos="4.3,-0.7!"]; p7 [label="Ar-H (Tos)", pos="4,2.3!"]; p8 [label="CH₃ (Tos)", pos="5.8,2.3!"]; p9 [label="NH₃⁺", pos="0,2!"];
node [shape=none, fontcolor="#4285F4"]; c1_label [label="Cα", pos="0,-0.4!"]; c2_label [label="Cβ", pos="-1.5,-0.9!"]; c3_label [label="Cγ", pos="-3,-0.4!"]; c4_label [label="Cδ (C=O)", pos="-4.5,-0.9!"]; c5_label [label="CH₂ (Bn)", pos="-7,0.4!"]; c6_label [label="Ar-C (Bn)", pos="-8.5,0.4!"]; c7_label [label="C=O (Me ester)", pos="1.5,-0.9!"]; c8_label [label="CH₃ (Me)", pos="4,0.4!"]; c9_label [label="Ar-C (Tos)", pos="4,3.4!"]; c10_label [label="CH₃ (Tos)", pos="5.5,3.4!"]; } Figure 1: Structure of H-Glu(OMe)-OBzl Tos with key proton (red) and carbon (blue) environments labeled.
Predicted ¹H NMR Spectrum of H-Glu(OMe)-OBzl Tos
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized below. These predictions are based on typical values for similar functional groups.[1]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| CH₃ (Tos) | ~2.3 | Singlet | 3H | The methyl group on the tosylate is a singlet in a region typical for methyl groups attached to an aromatic ring. |
| Hβ, Hβ' | ~2.1 - 2.3 | Multiplet | 2H | These diastereotopic protons are adjacent to the chiral center and the γ-protons, leading to complex splitting. |
| Hγ, Hγ' | ~2.5 | Multiplet | 2H | These protons are adjacent to the β-protons and the electron-withdrawing carbonyl group of the benzyl ester, shifting them downfield. |
| CH₃ (Me) | ~3.7 | Singlet | 3H | The methyl ester protons are a singlet and are deshielded by the adjacent oxygen atom. |
| Hα | ~4.2 | Triplet | 1H | The α-proton is coupled to the two β-protons, resulting in a triplet. It is shifted downfield due to the adjacent ammonium and carbonyl groups. |
| CH₂ (Bn) | ~5.1 | Singlet | 2H | The benzylic protons are chemically equivalent and appear as a singlet. They are deshielded by the adjacent oxygen and aromatic ring. |
| Ar-H (Tos) | ~7.2 (d), ~7.8 (d) | Two Doublets | 4H | The four aromatic protons of the para-substituted tosyl group will appear as two distinct doublets due to symmetry. |
| Ar-H (Bn) | ~7.3 - 7.4 | Multiplet | 5H | The five protons of the benzyl group's aromatic ring will appear as a complex multiplet. |
| NH₃⁺ | ~8.2 | Broad Singlet | 3H | The ammonium protons are often broad and their chemical shift can be concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum of H-Glu(OMe)-OBzl Tos
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The expected chemical shifts are detailed below.[2][3]
| Carbon Assignment | Expected δ (ppm) | Rationale |
| CH₃ (Tos) | ~21 | Typical chemical shift for a methyl group on an aromatic ring. |
| Cβ | ~28 | Aliphatic carbon adjacent to the chiral center. |
| Cγ | ~30 | Aliphatic carbon shifted slightly downfield due to the nearby ester group. |
| Cα | ~52 | The α-carbon is shifted downfield by the attached nitrogen and two carbonyl groups. |
| CH₃ (Me) | ~53 | The methyl ester carbon is deshielded by the oxygen atom. |
| CH₂ (Bn) | ~67 | The benzylic carbon is significantly deshielded by the attached oxygen. |
| Ar-C (Tos & Bn) | ~125 - 145 | Aromatic carbons from both the tosylate and benzyl groups will appear in this region. The quaternary carbons will typically have lower intensities. |
| C=O (Me ester) | ~170 | The carbonyl carbon of the methyl ester. |
| Cδ (C=O) | ~172 | The carbonyl carbon of the benzyl ester. |
Comparison with H-Glu(OBzl)-OH
A useful comparison can be made with L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH), where the α-methyl ester is replaced by a carboxylic acid.
| Spectral Feature | H-Glu(OMe)-OBzl Tos | H-Glu(OBzl)-OH | Key Difference and Rationale |
| ¹H NMR: CH₃ (Me) Signal | Present (~3.7 ppm, singlet, 3H) | Absent | The most obvious difference is the presence of the methyl ester singlet in H-Glu(OMe)-OBzl Tos. |
| ¹H NMR: Hα Signal | ~4.2 ppm | Slightly different chemical shift | The electronic environment of the α-proton is altered by the presence of the methyl ester versus the carboxylic acid, leading to a small shift. |
| ¹³C NMR: CH₃ (Me) Signal | Present (~53 ppm) | Absent | A distinct signal for the methyl ester carbon will be present. |
| ¹³C NMR: C=O (α-position) | ~170 ppm (ester) | ~175 ppm (carboxylic acid) | Carboxylic acid carbonyl carbons are typically found slightly further downfield than ester carbonyl carbons. |
This comparison demonstrates how NMR spectroscopy can be used to readily distinguish between these two closely related, yet functionally different, amino acid derivatives.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for H-Glu(OMe)-OBzl Tos, the following experimental protocol is recommended.
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; a [label="Weigh ~10-20 mg of\nH-Glu(OMe)-OBzl Tos"]; b [label="Dissolve in ~0.6-0.7 mL\nof deuterated solvent\n(e.g., DMSO-d₆ or D₂O)"]; c [label="Add internal standard\n(e.g., TMS) if required"]; d [label="Transfer to a clean,\ndry 5 mm NMR tube"]; a -> b -> c -> d; }
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; e [label="Insert sample into\nNMR spectrometer"]; f [label="Lock, tune, and shim\nthe instrument"]; g [label="Acquire ¹H NMR spectrum\n(e.g., 16-32 scans)"]; h [label="Acquire ¹³C NMR spectrum\n(e.g., 1024-4096 scans)"]; e -> f -> g -> h; }
subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; i [label="Apply Fourier transform"]; j [label="Phase correction"]; k [label="Baseline correction"]; l [label="Integration (¹H) and\npeak picking (¹³C)"]; m [label="Reference spectrum to\nsolvent or internal standard"]; i -> j -> k -> l -> m; } } Figure 2: A typical workflow for NMR sample preparation and data acquisition.
Expertise & Experience in Experimental Choices:
-
Solvent Selection: DMSO-d₆ is often a good choice as it can solubilize a wide range of organic salts and the residual solvent peak does not obscure many signals. D₂O is another option, but the NH₃⁺ and any exchangeable protons will not be observed. The choice of solvent can slightly alter the chemical shifts.[4]
-
Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is generally sufficient for obtaining good signal-to-noise in a reasonable amount of time on a modern NMR spectrometer (400 MHz or higher).
-
Number of Scans: For ¹H NMR, which is highly sensitive, 16-32 scans are usually adequate. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans (1024-4096) is necessary to achieve a good signal-to-noise ratio.[4]
Trustworthiness Through Self-Validating Systems:
The described NMR analysis protocol is a self-validating system. The integration of the ¹H NMR spectrum should correspond to the number of protons in each environment. For instance, the ratio of the integrals for the tosylate methyl, the ester methyl, the benzylic CH₂, and the aromatic protons should be 3:3:2:9 (4 from tosyl and 5 from benzyl). The ¹³C NMR spectrum should show the correct number of carbon signals corresponding to the structure. Any significant deviation from these expected values would indicate the presence of impurities or a different chemical structure.
Conclusion
This guide provides a comprehensive reference for the ¹H and ¹³C NMR spectral analysis of H-Glu(OMe)-OBzl Tos. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can confidently verify the identity and purity of this important synthetic building block. The comparison with a related glutamic acid derivative highlights the sensitivity of NMR in distinguishing subtle structural differences. Adherence to a robust experimental protocol ensures the acquisition of high-quality, reliable data, which is fundamental to scientific integrity in drug development and chemical research.
References
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
IOPscience. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Retrieved from [Link]
-
MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). H-Glu(OMe)-OMe HCl [23150-65-4]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). H-Glu(OBzl)-OH HCl. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Disposal of H-Glu(OMe)-OBzl p-Toluenesulfonate
As a Senior Application Scientist, I understand that excellence in the lab goes beyond achieving the desired reaction; it encompasses a holistic approach to safety and environmental stewardship. The proper handling and disposal of specialized reagents like H-Glu(OMe)-OBzl p-toluenesulfonate are paramount. This guide moves beyond mere compliance, offering a framework for understanding the why behind the procedures, ensuring that every step you take is a self-validating system of safety and scientific integrity.
This document provides a detailed protocol for the proper disposal of H-Glu(OMe)-OBzl p-toluenesulfonate (and its analogs), a common reagent in peptide synthesis.[1] Our focus is to provide actionable intelligence that protects you, your colleagues, and our shared environment.
Compound Identification and Hazard Analysis
Before we can dispose of a chemical, we must understand its nature. H-Glu(OMe)-OBzl p-toluenesulfonate is a protected amino acid derivative. Its structure consists of the L-glutamic acid core, with its alpha-carboxyl group protected as a methyl ester and the gamma-carboxyl group as a benzyl ester. The p-toluenesulfonate (tosylate) acts as a counter-ion. While generally stable under recommended storage conditions, it is not benign.[2][3]
Table 1: Key Compound Characteristics
| Property | Value | Source(s) |
| Chemical Name | L-Glutamic acid γ-benzyl α-methyl ester p-toluenesulfonate salt | N/A |
| Synonyms | H-Glu(OBzl)-OMe TosOH, H-L-Glu(OBzl)-OMe·TosOH | N/A |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Primary Use | Intermediate in peptide synthesis and biochemical research | [1] |
| Storage | Store in a cool (2-8°C), dry, well-ventilated area in a tightly sealed container | [4] |
Hazard Profile:
While comprehensive toxicological data for this specific salt is not fully available, data from structurally similar compounds and its constituent parts provide a clear directive for cautious handling.[2][3][5]
-
Irritation: Assumed to be an irritant to the eyes, skin, and respiratory system.[5][6] Direct contact should always be avoided.
-
Ingestion/Inhalation: May be harmful if swallowed or inhaled.[2][3] Handling the solid powder requires measures to prevent dust generation.[2][7]
-
Hazardous Decomposition: Upon combustion, it can release toxic and irritating fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and critically, sulfur (SOx) from the tosylate moiety.[2][5] This is a key reason why it cannot be disposed of as common waste.
The Logic of Disposal: Understanding the Waste Stream
Proper disposal is dictated by the potential hazards of the compound and its degradation products. For H-Glu(OMe)-OBzl p-toluenesulfonate, the logic is twofold:
-
The Active Moiety: As with many complex organic molecules and research chemicals, the full ecotoxicological profile is often unknown.[8] Therefore, the precautionary principle applies. We must assume it can have a negative impact on aquatic life and the environment if released into sewer systems.
-
The Tosylate Counter-ion: p-Toluenesulfonic acid and its salts are common in organic synthesis.[9][10] While tosylate itself is a stable anion, its presence means that thermal decomposition will generate sulfur oxides, which are environmental pollutants.[5]
Therefore, all waste containing this compound must be treated as hazardous chemical waste . It cannot be neutralized in the lab for drain disposal or thrown into regular trash.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all forms of waste generated from the use of H-Glu(OMe)-OBzl p-toluenesulfonate are handled safely and correctly.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.[11]
-
Eye Protection: Chemical safety goggles are mandatory.[2][12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[12]
-
Body Protection: A standard lab coat should be worn.[11]
-
Respiratory Protection: When handling the powder outside of a fume hood or ventilated enclosure, a NIOSH-approved dust respirator or mask is essential to prevent inhalation.[2]
Step 2: Waste Segregation and Containment
Proper segregation is the cornerstone of a safe laboratory waste management program.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all H-Glu(OMe)-OBzl p-toluenesulfonate waste. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.
-
Waste Types:
-
Solid Waste: This includes expired or unused product, residue from weighing boats, and any material used to clean up solid spills. Collect this directly into your designated solid hazardous waste container.
-
Contaminated Labware (Grossly Contaminated): Items like weighing papers, disposable spatulas, or pipette tips that have come into direct contact with the powder should be placed in the same solid waste container.
-
Contaminated PPE: Used gloves and masks should be collected in a separate bag or container designated for contaminated PPE waste.
-
-
Labeling: The waste container must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "H-Glu(OMe)-OBzl p-toluenesulfonate"
-
The primary hazards: "Irritant"
-
The date the waste was first added.
-
Step 3: Managing Spills
Accidents happen. Your response should be planned and immediate.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, gently sweep or scoop the spilled material to minimize dust generation.[2]
-
Place the collected material into the designated hazardous waste container.
-
Wipe the spill area with a damp paper towel (using an appropriate solvent if necessary, like ethanol), and place the used towels into the waste container.
-
-
Large Spills:
-
Evacuate the immediate area and alert your lab supervisor or safety officer.
-
Prevent the spread of the powder.
-
Follow your institution's specific emergency procedures for large chemical spills. Do not attempt to clean it up without proper training and equipment.
-
Step 4: Final Disposal Pathway
-
Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within your lab until it is ready for pickup. Do not let waste accumulate for extended periods.
-
Professional Disposal: All waste containing H-Glu(OMe)-OBzl p-toluenesulfonate must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management contractor.[2][5] They have the proper facilities to handle and incinerate the chemical in a way that neutralizes its hazards and protects the environment.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of H-Glu(OMe)-OBzl p-toluenesulfonate waste.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Handling and Storage Guidelines for Peptides - Bachem [bachem.com]
- 8. Documents [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 11. suzhoupeptides.com [suzhoupeptides.com]
- 12. biorunstar.com [biorunstar.com]
Personal protective equipment for handling H-Glu(ome)-obzl tos
As a Senior Application Scientist, my primary goal is to ensure that your work with our reagents is not only successful but also conducted with the highest degree of safety. Handling any chemical reagent requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides a detailed, experience-driven protocol for the safe handling of H-Glu(ome)-obzl tos (L-Glutamic acid, γ-methyl ester, α-benzyl ester, p-toluenesulfonate salt), focusing on the correct selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the "Why" Behind the PPE
H-Glu(ome)-obzl tos is a protected amino acid derivative provided as a solid. While specific toxicity data is not extensively published, the primary hazards are associated with its physical form (a fine powder) and the chemical nature of similar compounds.
-
Inhalation Hazard : As a fine powder, the primary risk is the inhalation of dust, which can cause respiratory tract irritation.[1][2][3] Engineering controls, such as a fume hood, are the best way to mitigate this risk, but respiratory protection may be required in certain situations.[2][4]
-
Skin and Eye Irritation : Contact with skin and eyes may cause irritation.[1][2][5] Safety data sheets for structurally similar compounds consistently warn of potential skin and eye irritation.[5][6][7] Therefore, appropriate eye and hand protection is mandatory.
-
Ingestion Hazard : Like many laboratory reagents, it may be harmful if swallowed.[1][2][5]
The causality is clear: the physical and chemical properties of the reagent dictate the specific protective measures we must take. PPE is not just a checklist; it's a scientifically-informed barrier between you and potential exposure.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we focus on PPE, it's crucial to understand its place in the overall safety strategy. The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes risk mitigation strategies. PPE is essential, but it is the last line of defense.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
